molecular formula C27H25NO5 B340044 Hexyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate

Hexyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate

Cat. No.: B340044
M. Wt: 443.5 g/mol
InChI Key: NXTGLGAQVZVNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate is a complex organic compound with a unique structure that includes a hexyl ester group, a dioxoisoindoline core, and a phenoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a hexyl ester with a dioxoisoindoline derivative, followed by the introduction of the phenoxyphenyl group through a nucleophilic substitution reaction. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Hexyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

Hexyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Hexyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity by blocking the active site or altering the protein’s conformation. The pathways involved often include signal transduction cascades that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Hexyl 1,3-dioxo-2-(4-methoxyphenyl)-5-isoindolinecarboxylate
  • Hexyl 1,3-dioxo-2-(4-chlorophenyl)-5-isoindolinecarboxylate
  • Hexyl 1,3-dioxo-2-(4-nitrophenyl)-5-isoindolinecarboxylate

Uniqueness

Hexyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate is unique due to the presence of the phenoxyphenyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain applications, such as enzyme inhibition, where the specific interactions between the compound and the target protein are crucial.

Properties

Molecular Formula

C27H25NO5

Molecular Weight

443.5 g/mol

IUPAC Name

hexyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate

InChI

InChI=1S/C27H25NO5/c1-2-3-4-8-17-32-27(31)19-11-16-23-24(18-19)26(30)28(25(23)29)20-12-14-22(15-13-20)33-21-9-6-5-7-10-21/h5-7,9-16,18H,2-4,8,17H2,1H3

InChI Key

NXTGLGAQVZVNIT-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4

Canonical SMILES

CCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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